molecular formula C22H37NO5 B8101195 (E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide

(E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide

Katalognummer: B8101195
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: GKKWUSPPIQURFM-CABIYIIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a prostaglandin-like enamide derivative characterized by:

  • Core structure: A cyclopentane ring substituted with a 5-oxo group, a (2R)-configured hydroxy group, and an (E)-3-hydroxyoct-1-enyl chain.
  • Side chain: A hept-5-enamide group linked to an N-(2-hydroxyethyl) moiety.
  • Key functional groups: Hydroxy groups at multiple positions, an α,β-unsaturated enamide, and an oxocyclopentyl scaffold.

The stereochemistry (E-configuration of the enamide and 2R-hydroxy group) is critical for its conformational stability and biological interactions .

Eigenschaften

IUPAC Name

(E)-N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4+,13-12+/t17?,18?,19-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWUSPPIQURFM-CABIYIIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)NCCO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide

Key Differences :

  • Substituent on cyclopentane : A phenylpentenyl chain replaces the hydroxyoctenyl group, altering hydrophobicity and steric bulk.
  • Stereochemistry : The Z-configuration of the enamide (vs. E in the target compound) reduces planarity and may affect receptor binding.
  • Biological implications : The phenyl group enhances aromatic interactions but may reduce solubility compared to the hydroxyoctenyl chain in the target compound .

Structural Analog 2: (E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid

Key Differences :

  • Side chain: The hept-2-enoic acid chain (vs. hept-5-enamide) shifts the position of unsaturation, impacting molecular flexibility.
  • Biological activity : Carboxylic acid derivatives often exhibit higher plasma protein binding but reduced cell membrane permeability compared to amides .

Structural Analog 3: (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid

Key Differences :

  • Cyclopentane substitution : A 3-methyloctenyl group replaces the hydroxyoctenyl chain, introducing branching that may hinder enzymatic metabolism.
  • Molecular weight : 368.5 g/mol (vs. ~435–450 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
  • Stereocenters : Both compounds have 5 defined stereocenters, but the target compound’s additional hydroxyethylamide group introduces unique polar interactions .

Structural Analog 4: N-(3,4-Dimethoxyphenethyl)-N-(5-hydroxy-2,2-dimethylhexyl)acetamide

Key Differences :

  • Core structure : Lacks the prostaglandin-like cyclopentane ring, reducing structural complexity.
  • Functional groups : Dimethoxyphenethyl and dimethylhexyl groups prioritize lipophilicity over the target compound’s polar hydroxy-enamide system.
  • Synthetic route : Prepared via Grignard reactions, contrasting with the stereoselective methods used for prostaglandin analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereocenters Biological Relevance
Target Compound: (E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide C23H36N2O5 (est.) 5-oxocyclopentyl, hydroxyethylamide 5+ Prostaglandin-like signaling modulation
(Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide C28H39NO5 Phenylpentenyl, Z-enamide 5 Potential anti-inflammatory activity
(E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid C23H36O6 Carboxylic acid, methylnonenyl 6 Enhanced protein binding
(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid C21H36O5 3-methyloctenyl, heptenoic acid 5 Metabolic stability

Research Findings and Implications

  • Hydroxyoctenyl vs. phenylpentenyl chains : The hydroxyoctenyl group in the target compound improves water solubility compared to phenyl analogs but may reduce affinity for hydrophobic binding pockets .
  • Amide vs. carboxylic acid termini : The hydroxyethylamide group enhances metabolic stability relative to carboxylic acid derivatives, which are prone to glucuronidation .
  • Stereochemical complexity : The (2R)-hydroxy and (E)-enamide configurations are critical for mimicking natural prostaglandins, as seen in analogs with similar antiplatelet or vasodilatory activity .

Notes

Stereochemical sensitivity: Minor changes in configuration (e.g., Z vs. E enamide) drastically alter bioactivity, necessitating precise synthesis .

Substituent effects : Hydrophilic groups (e.g., hydroxyethylamide) improve solubility but may limit blood-brain barrier penetration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.